molecular formula C17H16N2O2 B2970423 Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 127801-87-0

Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2970423
CAS No.: 127801-87-0
M. Wt: 280.327
InChI Key: PGKICPOZCQGAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a methyl group at position 6, a phenyl group at position 2, and an ethyl carboxylate moiety at position 3.

The imidazo[1,2-a]pyridine scaffold is widely studied due to its pharmacological relevance, including roles as kinase inhibitors (e.g., PI3K inhibitors) and antimicrobial agents . Substituent positioning on this scaffold significantly influences physicochemical properties, reactivity, and biological activity, making comparative analysis with structurally analogous compounds critical for optimizing drug design.

Properties

IUPAC Name

ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-3-21-17(20)16-15(13-7-5-4-6-8-13)18-14-10-9-12(2)11-19(14)16/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKICPOZCQGAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Halogen substituents (Cl, Br, I) increase molecular weight and reactivity, facilitating further functionalization .
  • Fluorine enhances lipophilicity and metabolic stability, a desirable trait in drug candidates .

Substituent Variations at Position 2

The phenyl group at position 2 contributes to steric bulk and π-π interactions. Comparisons with smaller substituents reveal differences in synthetic utility and bioactivity:

Compound Name Substituent (Position 2) Key Findings Reference
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Methyl Precursor for antimicrobial spiro compounds; yields 70-85%
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Trifluoromethyl Electron-withdrawing effects enhance stability
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate Phenyl Improved binding affinity in kinase inhibitors

Key Observations :

  • Phenyl groups enhance aromatic stacking in protein binding pockets, as seen in HS-173, a PI3K inhibitor .
  • Methyl groups simplify synthesis but may reduce target engagement compared to bulkier substituents .

Carboxylate Ester Variations

The ethyl ester at position 3 can be substituted with methyl or other groups, altering lipophilicity and hydrolysis kinetics:

Compound Name Ester Group Lipophilicity (LogP)* Application Reference
This compound Ethyl ~3.2 (estimated) Intermediate for bioactive molecules
Methyl 6-(4-methoxybenzylamino)imidazo[1,2-a]pyridine-2-carboxylate Methyl ~2.8 (estimated) Higher polarity; used in quinazoline derivatives

Key Observations :

  • Ethyl esters generally increase lipophilicity, enhancing membrane permeability .
  • Methyl esters may improve aqueous solubility, beneficial for in vitro assays .

Biological Activity

Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 127801-87-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₇H₁₆N₂O₂
  • Molecular Weight : 280.33 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyridine core, which is known for its bioactive properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. A notable investigation focused on its effect against Streptococcus pneumoniae, revealing that derivatives of this compound exhibited selective inhibition of bacterial cell division by targeting the FtsZ protein, a critical component in bacterial cytokinesis. This specificity suggests a promising avenue for developing narrow-spectrum antibiotics that minimize disruption to beneficial microbiota while effectively combating pathogenic bacteria .

Anticancer Properties

The imidazo[1,2-a]pyridine scaffold has been extensively studied for its anticancer properties. Compounds derived from this structure have shown inhibitory effects on various kinases implicated in cancer progression. For instance, some derivatives have demonstrated potent inhibition against cyclin-dependent kinases (CDK), which are crucial regulators of the cell cycle. In vitro studies indicated that specific analogs of this compound had IC50 values in the low micromolar range against several human tumor cell lines, including HeLa and HCT116 cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • FtsZ Inhibition : By binding to unique residues in the FtsZ protein of S. pneumoniae, the compound disrupts bacterial cell division without affecting other bacterial species, highlighting its potential as a targeted antibacterial agent .
  • Kinase Inhibition : The compound may also inhibit various kinases involved in cancer signaling pathways. Its structural similarity to known kinase inhibitors suggests that it could modulate kinase activity and influence tumor growth dynamics .

Case Study 1: Antibacterial Screening

A recent study synthesized several derivatives based on the imidazo[1,2-a]pyridine framework and evaluated their antibacterial efficacy. Among them, one derivative exhibited remarkable selectivity against S. pneumoniae, with minimal activity against other Gram-positive and Gram-negative bacteria. This selectivity is crucial for developing new antibiotics with fewer side effects on normal flora .

Case Study 2: Anticancer Activity Evaluation

In another research effort, a series of this compound derivatives were tested for their cytotoxic effects on human cancer cell lines. The results showed that certain compounds significantly inhibited cell proliferation at low concentrations, with detailed analysis revealing their mechanism involved apoptosis induction through caspase activation pathways .

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
AntibacterialStreptococcus pneumoniaeN/A
CDK InhibitionCDK20.36
CDK InhibitionCDK91.8
CytotoxicityHeLa CellsLow µM

Q & A

Q. What are the common synthetic routes for Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate?

The compound is typically synthesized via multicomponent reactions or cyclization strategies. A copper-catalyzed three-component reaction involving pyridine derivatives, sulfonamides, and ethyl glyoxylate has been reported, yielding substituted imidazo[1,2-a]pyridines with moderate to high efficiency (e.g., 65–86% yields) . Alternative methods include condensation of 2-aminopyridines with α-bromoketones followed by esterification, as demonstrated in the synthesis of analogous imidazo[1,2-a]pyridine carboxylates . Key parameters affecting yield include catalyst choice (e.g., CuI), solvent polarity, and reaction temperature.

Q. How is the compound characterized structurally and chemically?

Structural characterization employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 8.78 ppm for aromatic protons, δ 160.6 ppm for carbonyl carbons) .
  • Mass spectrometry : ESIMS (e.g., [M+H]+^+ at m/z 374.1169) and HRMS for molecular weight confirmation .
  • HPLC : Purity assessment (>95% purity in optimized syntheses) .
  • X-ray crystallography : For derivatives, bond angles and distances (e.g., C–N bond lengths of ~1.34 Å) validate computational models .

Advanced Research Questions

Q. How can synthesis be optimized for higher yields or scalability?

  • Catalyst screening : Copper catalysts (e.g., CuI) enhance reaction rates and regioselectivity in multicomponent syntheses .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12 hours to 30 minutes) .
  • Purification strategies : Column chromatography with ethyl acetate/petroleum ether gradients resolves regioisomers .

Q. What computational methods are used to predict reactivity or structural properties?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) and optimizes geometries for derivatives .
  • Molecular docking : Predicts binding affinity to biological targets (e.g., PI3Kα inhibition, as seen in HS-173 analogs) .
  • Crystallographic data validation : Compares experimental bond angles (e.g., 117.94° for C–C–N systems) with DFT-optimized structures to refine force fields .

Q. How should conflicting biological activity data be analyzed?

  • Model validation : Compare results across cell lines (e.g., Huh-7 hepatoma vs. other cancer models) to assess target specificity .
  • Dose-response curves : Ensure IC50_{50} values are consistent across replicates (e.g., IPD-196 vs. HS-173 show variability due to substituent effects) .
  • Pathway inhibition profiling : Use phospho-specific antibodies to confirm downstream PI3K/Akt/mTOR pathway modulation .

Q. What strategies guide structure-activity relationship (SAR) studies?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –CF3_3, –Br) at the 6-position to enhance PI3Kα inhibition .
  • Bioisosteric replacement : Replace ester groups with amides to improve metabolic stability .
  • Pharmacophore mapping : Align sulfonamide or phenyl groups to optimize binding to the ATP pocket of PI3Kα .

Methodological Resources

  • Synthetic protocols : Detailed in .
  • Spectroscopic data : Referenced in .
  • Biological assays : Described for PI3K inhibitors in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.